

Application Notes: Analytical Characterization of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B374099

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for confirming its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental methods. The methodologies and data presented are based on standard analytical techniques for sulfonamide-containing compounds and related aromatic structures.

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below. These values are essential for sample handling, storage, and as a preliminary identity check.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ BrN ₂ O ₂ S
Molecular Weight	327.20 g/mol
Monoisotopic Mass	325.97281 Da
Appearance	White to off-white solid (Hypothetical)
Melting Point	145-148 °C (Hypothetical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire proton-decoupled spectra.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts based on the analysis of similar structures.

Table 1: ^1H NMR (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.30	d	~2.4	1H	Pyridine-H6
~7.95	dd	~8.8, 2.4	1H	Pyridine-H4
~7.70	d	~8.4	2H	Tosyl-H2, H6
~7.40	d	~8.4	2H	Tosyl-H3, H5
~7.10	d	~8.8	1H	Pyridine-H3

| ~2.40 | s | - | 3H | Tosyl-CH₃ |

Table 2: ^{13}C NMR (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~150.0	Pyridine-C2
~148.5	Pyridine-C6
~144.0	Tosyl-C4
~141.0	Pyridine-C4
~136.5	Tosyl-C1
~129.8	Tosyl-C3, C5
~127.5	Tosyl-C2, C6
~115.0	Pyridine-C3
~112.0	Pyridine-C5

| ~21.0 | Tosyl-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for formula confirmation.

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for sulfonamides to observe the protonated molecule [M+H]⁺.

- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
- Analysis Type: Perform a full scan for identification and, if necessary, tandem MS (MS/MS) for structural fragmentation analysis.

Data Presentation: Expected Mass-to-Charge Ratios

Table 3: High-Resolution Mass Spectrometry (ESI-TOF)

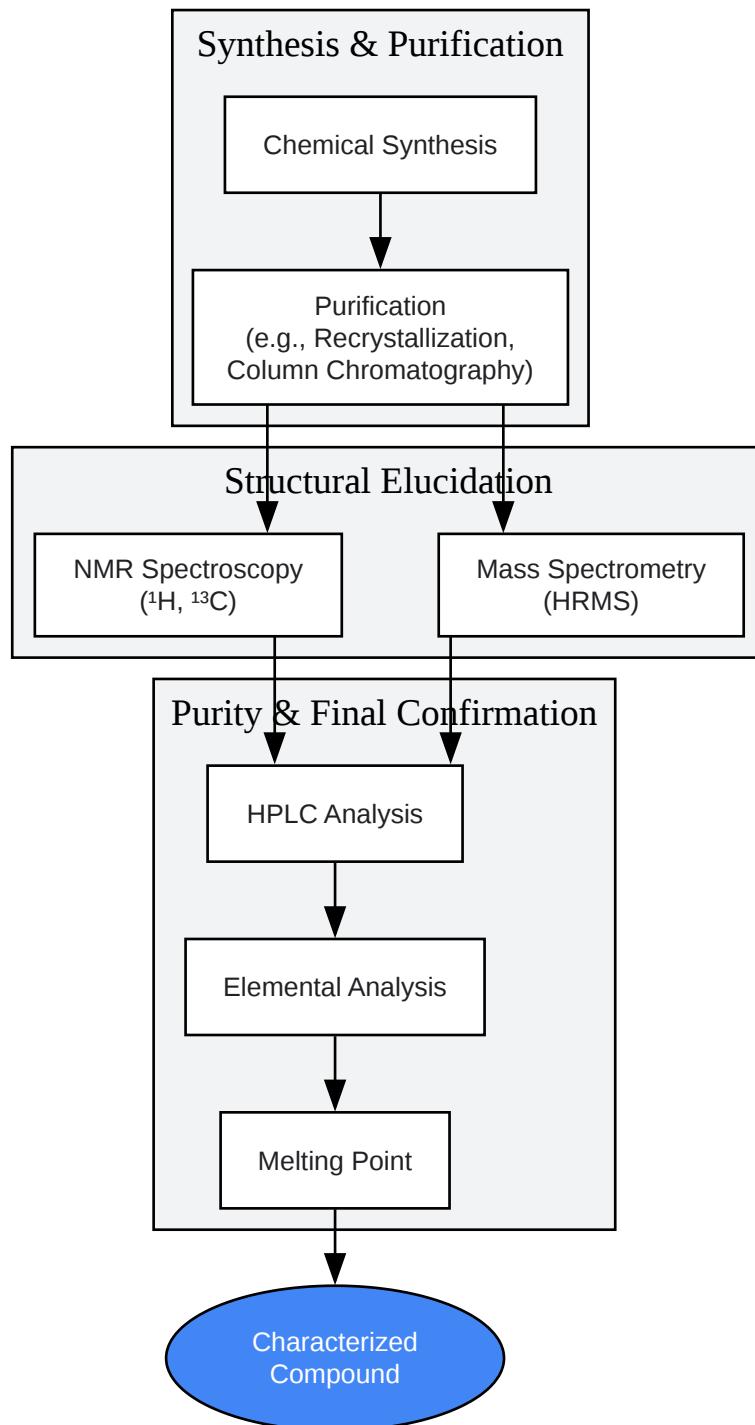
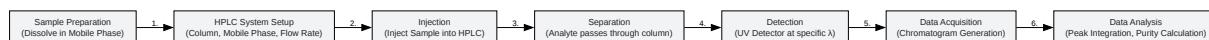
Ion	Calculated m/z	Observed m/z (Hypothetical)
[M+H] ⁺	326.98029	326.9805

| [M+Na]⁺ | 348.96223 | 348.9624 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** and for quantifying it in mixtures.

Experimental Workflow Diagram



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References

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- 2. mdpi.com [mdpi.com]
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